MFCD04064402
Description
Based on analogous MDL-classified compounds (e.g., ), such identifiers typically correspond to organoboron or heterocyclic aromatic compounds used in pharmaceutical or materials research. For instance, compounds like CAS 1046861-20-4 (MDL: MFCD13195646) and CAS 53052-06-5 (MDL: MFCD01089040) share features such as boronic acid groups or nitrogen-oxygen-sulfur heterocycles, which are critical in Suzuki-Miyaura coupling or medicinal chemistry applications .
Key inferred properties of MFCD04064402 (assuming structural similarity to and ):
- Molecular Weight: ~200–235 g/mol (common range for boronic acids or heterocycles).
- Functional Groups: Likely halogenated aryl or heteroaryl boronic acids.
- Applications: Potential use in cross-coupling reactions, drug intermediates, or agrochemicals.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3/c1-13-20(16-6-2-3-7-18(16)25-13)21(26-19-8-4-5-11-24-19)15-10-9-14(22)12-17(15)23/h2-12,21,25H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOSRVKGWFIACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=C(C=C(C=C3)Cl)Cl)NC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD04064402” involves specific chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under specific temperature, pressure, and pH conditions to ensure optimal yield and purity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to control reaction conditions and ensure consistency.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD04064402” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD04064402” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of various industrial products and materials.
Mechanism of Action
The mechanism by which “MFCD04064402” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The exact mechanism can vary depending on the application and the specific conditions under which the compound is used.
Comparison with Similar Compounds
Structural Similarity
The following compounds are structurally analogous to MFCD04064402, based on substitution patterns and functional groups:
| Compound (CAS/MDL) | Molecular Formula | Structural Features | Similarity Score |
|---|---|---|---|
| 1046861-20-4 (MFCD13195646) | C₆H₅BBrClO₂ | Bromo-chloro-substituted boronic acid | 0.87 |
| 53052-06-5 (MFCD01089040) | C₆H₄N₂OS | Thiazolo[4,5-b]pyridine derivative | 0.78 |
| 1761-61-1 (MFCD00003330) | C₇H₅BrO₂ | Brominated benzoic acid derivative | 0.71 |
Key Observations :
Physicochemical Properties
Comparative data for solubility, lipophilicity (Log P), and bioavailability:
| Compound | Solubility (mg/mL) | Log P (XLOGP3) | GI Absorption | BBB Permeability | Bioavailability Score |
|---|---|---|---|---|---|
| MFCD13195646 | 0.24 | 2.15 | High | Yes | 0.55 |
| MFCD01089040 | 1.52 | 1.64 | Moderate | No | 0.55 |
| MFCD00003330 | 0.69 | 2.63 | Low | No | 0.55 |
Analysis :
Implications :
- CYP Inhibition : MFCD01089040’s moderate CYP inhibition risk necessitates caution in drug design to avoid metabolic interference .
Discussion of Key Findings
- Structural vs. Functional Trade-offs : Halogenated boronic acids (e.g., MFCD13195646) excel in coupling reactions but face solubility challenges, whereas heterocycles (e.g., MFCD01089040) offer better solubility at the cost of CYP interactions .
- Safety vs. Efficacy : Brenk alerts in MFCD13195646 highlight the need for structural modifications to mitigate toxicity without compromising reactivity .
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